An In-depth Technical Guide to the Synthesis and Characterization of Acetone 2,4-Dinitrophenylhydrazone-d3
An In-depth Technical Guide to the Synthesis and Characterization of Acetone 2,4-Dinitrophenylhydrazone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3. This isotopically labeled compound is a valuable tool in various analytical and research applications, including its use as an internal standard in quantitative mass spectrometry-based assays.
Introduction
Acetone 2,4-dinitrophenylhydrazone-d3 is the deuterated analog of acetone 2,4-dinitrophenylhydrazone. The deuterium (B1214612) atoms are located on the phenyl ring of the 2,4-dinitrophenylhydrazine (B122626) moiety.[1] This stable isotope labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of its non-deuterated counterpart in complex matrices. The synthesis involves a multi-step process beginning with the preparation of deuterated 2,4-dinitroaniline (B165453), followed by its conversion to deuterated 2,4-dinitrophenylhydrazine, and finally, a condensation reaction with acetone.
Synthesis Pathway
The synthesis of Acetone 2,4-Dinitrophenylhydrazone-d3 is a multi-step process that begins with the deuteration of an appropriate aniline (B41778) derivative, followed by nitration, diazotization, reduction, and a final condensation reaction.
Experimental Protocols
Step 1: Synthesis of 2,4-Dinitroaniline-d3
-
Deuteration of Aniline (Conceptual): Aniline can be deuterated by refluxing with an excess of D2O in the presence of a strong acid catalyst (e.g., DCl or D2SO4). The exchange occurs at the ortho and para positions of the aromatic ring and the amino group. Multiple exchanges may be necessary to achieve high levels of deuteration on the ring. The resulting aniline-d5 would then be carried forward to the nitration step.
-
Nitration of Aniline-d5 to 2,4-Dinitroaniline-d3:
-
Dissolve aniline-d5 in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude 2,4-dinitroaniline-d3, wash with cold water, and recrystallize from a suitable solvent like ethanol (B145695).[2]
-
Step 2: Synthesis of 2,4-Dinitrophenylhydrazine-d3
This step involves the conversion of the amino group of 2,4-dinitroaniline-d3 to a hydrazine (B178648) group via a diazotization reaction followed by reduction.
-
Diazotization of 2,4-Dinitroaniline-d3:
-
Suspend 2,4-dinitroaniline-d3 in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) at 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt solution.
-
-
Reduction of the Diazonium Salt:
-
Prepare a solution of a reducing agent, such as sodium sulfite (B76179) or stannous chloride, in water.
-
Slowly add the cold diazonium salt solution to the reducing solution.
-
The 2,4-dinitrophenylhydrazine-d3 will precipitate from the solution.
-
Filter the product, wash with cold water, and dry. A general procedure for the non-deuterated analogue is well-established.[3][4]
-
Step 3: Synthesis of Acetone 2,4-Dinitrophenylhydrazone-d3
The final step is the condensation of 2,4-dinitrophenylhydrazine-d3 with acetone.
-
Dissolve 2,4-dinitrophenylhydrazine-d3 in a suitable solvent, such as ethanol or a mixture of methanol (B129727) and sulfuric acid (Brady's reagent).[5][6]
-
Add a slight excess of acetone to the solution.
-
A precipitate of Acetone 2,4-Dinitrophenylhydrazone-d3 should form. The reaction can be gently warmed to ensure completion.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.
Characterization
The synthesized Acetone 2,4-Dinitrophenylhydrazone-d3 should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
Physicochemical Properties
The following table summarizes the computed physicochemical properties of Acetone 2,4-Dinitrophenylhydrazone-d3 and the experimental data for its non-deuterated analog for comparison.
| Property | Acetone 2,4-Dinitrophenylhydrazone-d3 (Computed)[1] | Acetone 2,4-Dinitrophenylhydrazone (Experimental) |
| Molecular Formula | C9H7D3N4O4 | C9H10N4O4 |
| Molecular Weight | 241.22 g/mol | 238.20 g/mol [7] |
| Melting Point | 123-125 °C | 125-128 °C[7] |
| Appearance | Pale Yellow to Yellow Solid | Orange crystals[7] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of the deuterated compound is expected to be similar to the non-deuterated analog, but with the absence of signals corresponding to the protons on the dinitrophenyl ring at positions 3, 5, and 6. The spectrum of the non-deuterated compound shows signals for the methyl protons of the acetone moiety and the aromatic protons.
-
¹³C NMR: The ¹³C NMR spectrum should show signals for the carbons of the acetone moiety and the dinitrophenyl ring. The signals for the deuterated carbons on the ring may be broadened or show a characteristic triplet in the proton-decoupled spectrum due to C-D coupling.
-
²H NMR: A ²H NMR spectrum would confirm the positions of deuterium incorporation on the aromatic ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula and the successful incorporation of three deuterium atoms. The expected exact mass for the [M+H]⁺ ion of Acetone 2,4-Dinitrophenylhydrazone-d3 is approximately 242.095 g/mol , which is three mass units higher than the non-deuterated analog.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=N, and NO2 functional groups, similar to the non-deuterated compound. A C-D stretching band may be observed around 2200 cm⁻¹, which is a lower frequency than the corresponding C-H stretching bands. The IR spectrum of the non-deuterated compound shows a characteristic C=N stretch around 1614 cm⁻¹.[7]
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of Acetone 2,4-Dinitrophenylhydrazone-d3. While a specific protocol for the deuteration of the 2,4-dinitroaniline precursor is not explicitly detailed in the literature, a rational synthetic strategy has been proposed based on established organic chemistry principles. The successful synthesis and thorough characterization of this isotopically labeled compound will provide a valuable tool for researchers in various fields, particularly for quantitative analytical applications.
References
- 1. Acetone 2,4-Dinitrophenylhydrazone-d3 | C9H10N4O4 | CID 121225489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. byjus.com [byjus.com]
- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 6. Solved: How can you prepare 2.4-di nitro phenyl hydrazone from acetone? Write the mechanism and im [Chemistry] [gauthmath.com]
- 7. ajpamc.com [ajpamc.com]
